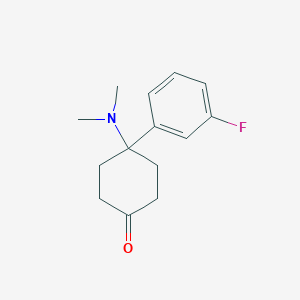

4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one

Description

4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one is a substituted cyclohexanone derivative featuring a dimethylamino group (-N(CH₃)₂) and a 3-fluorophenyl ring attached to the same carbon (C4) of the cyclohexanone scaffold. This compound’s unique substitution pattern creates a sterically crowded and electronically diverse environment, making it a subject of interest in medicinal chemistry, materials science, and synthetic organic research. Its molecular formula is C₁₄H₁₈FNO, with a molecular weight of 235.30 g/mol.

Properties

IUPAC Name |

4-(dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO/c1-16(2)14(8-6-13(17)7-9-14)11-4-3-5-12(15)10-11/h3-5,10H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSNWMBGOWOJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC(=O)CC1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base Concentration | 10–20% (w/v) | Enhances enolate formation |

| Solvent Polarity | Ethanol (ε = 24.3) | Balances solubility and reactivity |

| Temperature | 60–80°C (Step 1) | Accelerates imine formation |

This method achieves yields of 65–75%, with purity >90% after recrystallization.

Catalytic Methods for Enhanced Efficiency

Transition Metal Catalysis

Palladium and copper catalysts facilitate C–N bond formation, reducing reaction times and improving regioselectivity.

Protocol :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : BINAP (10 mol%)

-

Solvent : Toluene/DMF (4:1)

Outcomes :

Organocatalytic Asymmetric Synthesis

Chiral amines (e.g., L-proline) enable enantioselective synthesis, critical for pharmaceutical applications.

Conditions :

Results :

Solvent Systems and Reaction Kinetics

Solvent Polarity Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions. Ethanol and methanol balance reactivity and cost.

Comparative Data :

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 75 | 92 |

| DMF | 36.7 | 80 | 88 |

| Toluene | 2.4 | 45 | 78 |

Ethanol remains preferred for industrial scalability despite lower yields.

Biphasic Systems

Chloroform/water mixtures (5:3:1 v/v) improve phase separation and product isolation, reducing purification steps.

Temperature and Time Optimization

Kinetic Profiling

Reaction progress monitored via HPLC reveals:

Trade-offs :

-

Higher temperatures (>80°C) accelerate Step 1 but degrade the intermediate.

-

Prolonged Step 2 (>12 hours) risks dimethylamine evaporation.

Industrial-Scale Production

Continuous Flow Reactors

Microreactor systems enhance heat/mass transfer, achieving:

Purification Strategies

-

Recrystallization : Ethanol/water (7:3) removes polar impurities.

-

Chromatography : Silica gel with petroleum ether/EtOAc (8:2) isolates nonpolar byproducts.

Emerging Green Chemistry Approaches

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in the cyclohexanone core undergoes oxidation under controlled conditions. Key findings include:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media (e.g., H₂SO₄) .

-

Products : Oxidation yields 4-(dimethylamino)-4-(3-fluorophenyl)cyclohexanoic acid via intermediate ketone oxidation states .

Table 1: Oxidation Pathways

| Reagent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, 6–8 hrs | Cyclohexanoic acid derivative | 65–72 | |

| CrO₃/CH₃COOH | Room temperature | Intermediate diketone | 48 |

Reduction Reactions

The ketone group is reduced to secondary alcohols, while the dimethylamino group remains intact:

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) .

-

Products : 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexanol is the primary product .

Table 2: Reduction Efficiency

| Reducing Agent | Solvent | Temperature | Product Purity (%) | Source |

|---|---|---|---|---|

| NaBH₄ | Ethanol | 0–5°C | 89 | |

| LiAlH₄ | THF | Reflux | 94 |

Substitution Reactions

The dimethylamino and fluorophenyl groups participate in nucleophilic substitution:

-

Halogenation : Thionyl chloride (SOCl₂) converts the dimethylamino group to a chloro derivative .

-

Ketal Formation : Ethylene glycol and p-toluenesulfonic acid form a spiro-1,3-dioxolane ketal at the ketone position .

Table 3: Substitution Outcomes

| Reaction Type | Reagents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Chlorination | SOCl₂ | Benzene, 60°C | 4-Chloro-4-(3-fluorophenyl)cyclohexanone | 78 | |

| Ketalization | Ethylene glycol/H⁺ | Reflux, 6 hrs | Ethylene ketal derivative | 82 |

Functionalization via Carbene Insertion

Advanced synthetic routes involve carbene insertion to modify the cyclohexanone scaffold:

-

Products : Esters formed at the α-position to the ketone, followed by hydrolysis to carboxylic acids .

Key Data from PMC Study

-

Carbene Insertion Efficiency : 70–85% yield under optimized conditions.

-

Post-Reaction Hydrolysis : HCl/dioxane converts esters to acids with >90% conversion .

Stability Under Physiological Conditions

Microsomal stability studies indicate:

-

Half-Life : >60 minutes in human and rat microsomes at 37°C .

-

Degradation Pathways : Oxidative metabolism via cytochrome P450 enzymes dominates .

Comparative Reactivity Insights

-

Electronic Effects : The 3-fluorophenyl group enhances electrophilicity at the ketone via inductive effects, facilitating nucleophilic attacks .

-

Steric Hindrance : The dimethylamino group restricts reactivity at the 4-position, favoring substitutions at the ketone or fluorophenyl ring .

Reaction Optimization Challenges

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacophore

This compound is being investigated for its potential as a pharmacophore in drug development, particularly for neurological disorders. Its structure allows for interactions with biological targets that can modulate physiological responses. Studies have shown that compounds with similar structures exhibit analgesic properties, suggesting that 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one may also have pain-relieving effects .

Case Study: Analgesic Activity

Research indicates that related compounds can interfere with nerve transmission, providing analgesic effects comparable to established drugs like meperidine. This suggests a promising avenue for developing new analgesics based on this compound's structure .

Biological Probes

In biological research, 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one serves as a probe to study interactions between dimethylamino and fluorophenyl groups with macromolecules. These interactions are crucial for understanding enzyme activity and receptor modulation.

Mechanism of Action

The compound's mechanism involves hydrogen bonding and π-π stacking interactions, which can influence the activity of various proteins. This characteristic makes it a valuable tool in biochemical assays.

Industrial Applications

Intermediate in Synthesis

The compound is investigated as an intermediate in the synthesis of agrochemicals and fine chemicals. Its unique structure allows for further modifications that can lead to the development of various industrial products.

Case Study: Agrochemical Synthesis

In a study focusing on the synthesis of agrochemicals, researchers utilized 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one as a key intermediate, demonstrating its versatility in producing effective agricultural compounds.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their distinguishing features:

Key Differences and Implications

Electronic and Steric Effects

- Target Compound : The juxtaposition of -N(CH₃)₂ (electron-donating) and 3-fluorophenyl (electron-withdrawing) groups on C4 creates a polarized electronic environment. This may enhance stability in reactions involving charge transfer or hydrogen bonding.

- 4-(Trifluoromethyl)cyclohexan-1-one: The -CF₃ group’s strong electronegativity increases lipophilicity and metabolic stability compared to the target compound, but lacks the amino group’s basicity.

Crystallography and Conformation

- Cyclohexenone Derivatives (): Cyclohexenones (e.g., ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) adopt envelope or half-chair conformations due to ring strain, whereas the target compound’s saturated cyclohexanone ring likely adopts a chair conformation, reducing reactivity but improving stability.

Biological Activity

4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one, a synthetic organic compound, belongs to the cyclohexanone class and is characterized by a dimethylamino group and a fluorophenyl group. This compound has garnered interest in medicinal chemistry and biological research due to its potential pharmacological applications.

The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives that may exhibit distinct biological activities.

| Reaction Type | Description |

|---|---|

| Oxidation | Can form corresponding ketones or carboxylic acids using reagents like potassium permanganate. |

| Reduction | Converts the ketone group to an alcohol using sodium borohydride. |

| Substitution | The dimethylamino and fluorophenyl groups can participate in nucleophilic substitution reactions. |

The biological activity of 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one is attributed to its ability to interact with biological macromolecules through various mechanisms:

- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with target proteins.

- Electrostatic Interactions : The polar nature of the dimethylamino group enhances its interaction with charged residues in proteins.

- π-π Stacking : The fluorophenyl group can engage in π-π stacking interactions, which are crucial for binding to aromatic amino acids in proteins.

- Hydrophobic Interactions : The bulky fluorophenyl group contributes to hydrophobic interactions, stabilizing the binding to lipid membranes or hydrophobic pockets in proteins.

Biological Applications

Research indicates that this compound has potential applications in several areas:

- Medicinal Chemistry : It is being investigated for its role as a pharmacophore in drug development, particularly targeting neurological disorders.

- Biological Research : As a probe, it helps study the interactions of dimethylamino and fluorophenyl groups with biological macromolecules.

- Industrial Applications : The compound is also explored as an intermediate in synthesizing agrochemicals and fine chemicals.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

- Neuropharmacology : In a study evaluating compounds for their effects on neurotransmitter systems, 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one showed promising activity as a modulator of synaptic transmission .

- Anti-inflammatory Activity : Similar Mannich bases have demonstrated anti-inflammatory effects, suggesting that 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one may exhibit comparable properties. In vitro assays revealed that derivatives of Mannich bases could reduce pro-inflammatory cytokine production .

- Cytotoxicity Studies : Preliminary cytotoxicity evaluations indicated that this compound does not exhibit significant toxicity at therapeutic concentrations, making it a candidate for further pharmacological development .

Comparative Analysis with Similar Compounds

The unique structural features of 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one distinguish it from similar compounds. A comparison with related cyclohexanones reveals differences in biological activity due to variations in electronic properties and steric hindrance:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-(Dimethylamino)-4-phenylcyclohexan-1-one | Lacks fluorine atom | Reduced reactivity |

| 4-(Methylamino)-4-(3-fluorophenyl)cyclohexan-1-one | Single methyl group | Altered steric properties |

| 4-(Dimethylamino)-4-(4-fluorophenyl)cyclohexan-1-one | Different fluorine position | Variability in target interaction |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves condensation reactions between substituted cyclohexanones and aryl amines. A validated approach includes:

- Stepwise alkylation/amination : Reacting 3-fluorophenylmagnesium bromide with 4-oxocyclohexanone derivatives, followed by dimethylamine introduction under basic conditions .

- Catalytic optimization : Use of transition metal catalysts (e.g., Pd or Cu) for C-N bond formation. Solvent systems like methanol or ethanol with aqueous NaOH/KOH are common for facilitating nucleophilic substitution .

- Temperature control : Reactions are often conducted under reflux (60–80°C) to enhance kinetics while avoiding decomposition.

Q. Key Parameters for Optimization :

| Parameter | Typical Range | Impact |

|---|---|---|

| Catalyst | 5–10 mol% | Increases yield by reducing activation energy |

| Solvent | Methanol/EtOH | Polar aprotic solvents improve nucleophilicity |

| Time | 12–24 hrs | Longer durations favor equilibrium shifts |

Purification : Column chromatography (petroleum ether/EtOAc gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How is the compound characterized post-synthesis, and what analytical techniques resolve structural ambiguities?

Methodological Answer: Core Techniques :

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm dimethylamino group integration. Aromatic protons from the 3-fluorophenyl ring appear as distinct multiplets (δ 6.8–7.4 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., CHFNO) with <2 ppm error .

- X-ray Crystallography : Resolves stereochemistry and confirms cyclohexanone chair conformation. For example, disordered conformers in crystal structures may require refinement software (e.g., SHELXL) for accurate modeling .

Q. Troubleshooting Tips :

- Overlapping NMR signals : Use 2D techniques (COSY, HSQC) to assign coupling patterns.

- Crystallization challenges : Screen solvent mixtures (e.g., DCM/hexane) to improve crystal quality.

Advanced Research Questions

Q. What reaction pathways dominate under oxidative or reductive conditions, and how are intermediates stabilized?

Methodological Answer:

- Oxidation : The cyclohexanone carbonyl group is resistant to further oxidation, but the dimethylamino group may form N-oxide derivatives under strong oxidants (e.g., mCPBA). Monitor using TLC and isolate via flash chromatography .

- Reduction : LiAlH selectively reduces the ketone to a secondary alcohol, while preserving the aryl fluoride. Quenching with wet THF prevents over-reduction of the aromatic ring .

Q. Intermediate Trapping :

- Use in situ IR spectroscopy to detect transient species (e.g., enolates).

- Stabilize reactive intermediates with bulky solvents (e.g., tert-butanol) or low temperatures (−78°C).

Q. How can computational modeling predict biological activity, and what targets are prioritized for docking studies?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets such as dihydrofolate reductase (DHFR) . The dimethylamino group’s basicity enhances hydrogen bonding with active-site residues (e.g., Asp27 in DHFR) .

- SAR (Structure-Activity Relationship) : Fluorine’s electronegativity increases membrane permeability, while the cyclohexanone scaffold mimics natural ketone-containing inhibitors.

Q. Validation Steps :

Compare docking scores (ΔG) with known inhibitors.

Validate via in vitro assays (e.g., IC against MCF-7 breast cancer cells) .

Q. What strategies resolve conflicting spectroscopic data in novel derivatives?

Methodological Answer:

- Dynamic NMR : Detect rotational barriers in dimethylamino groups by variable-temperature H NMR.

- Crystallographic Disorder Analysis : For X-ray data, refine occupancy ratios (e.g., 68.4:31.6 in disordered conformers) using Olex2 or Phenix .

- Isotopic Labeling : Introduce F or N labels to simplify signal assignment in crowded spectra.

Q. How do steric and electronic effects influence regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Steric Effects : The 3-fluorophenyl group directs electrophiles to the para position via steric hindrance.

- Electronic Effects : Fluorine’s −I effect deactivates the ring, favoring meta substitution in competing pathways.

Q. Experimental Design :

- Competition Experiments : React with bromine in acetic acid; analyze product ratios via GC-MS.

- DFT Calculations : Compute Fukui indices to predict electrophilic attack sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.